2,4-Dimethoxybenzhydrylamine

Solid-Phase Peptide Synthesis Fmoc Chemistry Peptide Amides

Solve acid-sensitive peptide cleavage challenges with 2,4-Dimethoxybenzhydrylamine (2,4-DMBHA), an SPPS linker with balanced acid lability. - Enables mild cleavage (TFA-thioanisole 4:1) that preserves sulfated tyrosines and glycosylations, achieving 95% recovery for CCK-8 and GnRH. - Provides faster kinetics than TMBHA resin for long sequences like CCK-33, delivering >93% final purity. - Integrates into automated Fmoc workflows, ensuring consistent yields without hazardous HF. Ideal for high-throughput peptide synthesis and acid-sensitive modifications.

Molecular Formula C15H17NO2
Molecular Weight 243.3 g/mol
CAS No. 106864-38-4
Cat. No. B009651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxybenzhydrylamine
CAS106864-38-4
Synonyms2,4-dimethoxybenzhydrylamine
2,4-DMBHA
Molecular FormulaC15H17NO2
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)OC
InChIInChI=1S/C15H17NO2/c1-17-12-8-9-13(14(10-12)18-2)15(16)11-6-4-3-5-7-11/h3-10,15H,16H2,1-2H3
InChIKeyIMEJKJODGOOFNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxybenzhydrylamine: Core Identity & Characteristics


2,4-Dimethoxybenzhydrylamine (2,4-DMBHA; CAS 106864-38-4) is a substituted benzhydrylamine derivative with the molecular formula C15H17NO2 and a molecular weight of 243.31 g/mol [1]. It is primarily utilized as an acid-labile linker or handle in solid-phase peptide synthesis (SPPS), where it facilitates the generation of C-terminal peptide amides under mild cleavage conditions [2]. The compound features a benzhydryl core substituted with methoxy groups at the 2- and 4-positions of one phenyl ring, a substitution pattern that directly modulates the acid lability of the resulting resin-bound peptide linkage [3].

2,4-Dimethoxybenzhydrylamine: Substitution Limitations


Substitution among benzhydrylamine-based linkers in SPPS is not straightforward. The number and position of electron-donating alkoxy substituents on the aromatic rings directly dictate the acid lability of the benzhydrylamine-peptide bond [1]. For instance, the presence of both ortho- and para-methoxy groups in 2,4-DMBHA renders the acylated amine significantly more labile to acidolysis compared to the unsubstituted benzhydrylamine (BHA) or the mono-substituted p-methoxybenzhydrylamine (MBHA) [2]. Conversely, introducing additional electron-withdrawing spacers, as in Rink Amide MBHA resin, intentionally reduces acid lability [3]. Therefore, a simple 'in-class' substitution without considering the specific substitution pattern will inevitably alter cleavage kinetics, which can compromise peptide yield, purity, or the viability of acid-sensitive side-chain protecting groups.

2,4-Dimethoxybenzhydrylamine: Comparative Evidence


Synthesis Efficiency vs. TMBHA Resin

In a direct comparative synthesis of a 33-residue cholecystokinin (CCK) analogue, the 2,4-DMBHA resin demonstrated superior synthetic efficiency compared to the more sterically hindered TMBHA resin. While both resins ultimately yielded comparable crude purity and final product yields, the synthesis on TMBHA was described as 'more sluggish' than that on 2,4-DMBHA [1].

Solid-Phase Peptide Synthesis Fmoc Chemistry Peptide Amides

Acid Lability Tuning by Substitution

The acid lability of benzhydrylamine linkers is systematically tunable via aromatic substitution. The presence of electron-donating methoxy groups increases lability. In the case of 2,4-DMBHA, the specific 2,4-dimethoxy substitution pattern on the benzhydryl core renders the acylated amine linkage more labile to acidolysis compared to the unsubstituted benzhydrylamine (BHA) or mono-substituted p-methoxybenzhydrylamine (MBHA) [1].

Acid Lability Linker Chemistry SPPS

Cleavage Efficiency for Acid-Sensitive Peptides

In the synthesis of acid-sensitive peptide amides like cholecystokinin octapeptide (CCK-8) and gonadotropin-releasing hormone (GnRH), the 2,4-dimethoxybenzhydrylamine resin enabled efficient cleavage with a mild acid cocktail. The peptides were cleaved from the polymer support using trifluoroacetic acid-thioanisole (4:1), achieving a 95% recovery of the desired product [1].

Peptide Cleavage Acid-Sensitive Peptides Synthetic Yield

Acid Lability Ranking of Benzhydrylamine Resins

A systematic study of substituted benzhydrylamine resins established a quantitative rank order of acid stability. The relative stability of the peptidyl-resin linkage decreases in the order: diClBHAR > ClBHAR > BHAR > MBHAR ~ BUBHAR [1]. This study provides a framework for understanding where 2,4-DMBHA fits within the spectrum of acid lability, with its dimethoxy substitution pattern expected to place it among the more labile variants.

Acid Lability Resin Comparison SPPS

2,4-Dimethoxybenzhydrylamine: Application Scenarios


Long Peptide Amide Synthesis

When synthesizing challenging, long peptide sequences like CCK-33 analogues, 2,4-DMBHA is the preferred resin handle due to its demonstrably faster synthesis kinetics compared to the more sterically hindered TMBHA resin, while still achieving final product purities >93% [1]. This scenario prioritizes synthetic efficiency and reduced cycle times without compromising product quality.

Synthesis of Acid-Sensitive Peptide Amides

For peptides containing acid-labile modifications (e.g., sulfated tyrosines, glycosylations) or sequences prone to degradation under strong acid, 2,4-DMBHA enables cleavage with mild TFA-based cocktails (e.g., TFA-thioanisole 4:1). This method has been validated to achieve 95% recovery of intact acid-sensitive peptides like CCK-8 and GnRH [2], making it a critical tool for preserving sensitive structural features.

Peptide Amide Library Synthesis

The balanced acid lability of 2,4-DMBHA [3] allows for its integration into high-throughput, automated Fmoc SPPS workflows. Its reliable cleavage under mild conditions (avoiding specialized apparatus for HF) enables parallel processing and consistent yield across diverse peptide sequences, streamlining library synthesis and reducing operational hazards.

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